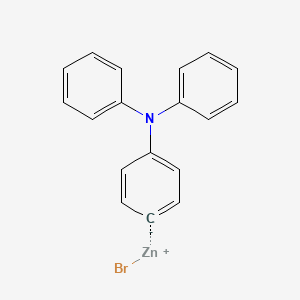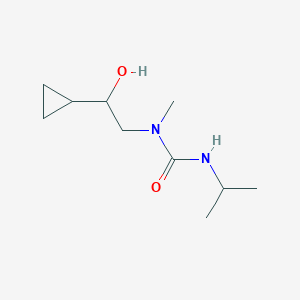
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea is a chemical compound with a unique structure that includes a cyclopropyl group, a hydroxyethyl group, and a urea moiety
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea typically involves the reaction of cyclopropyl-containing intermediates with isopropyl and methylurea derivatives. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.
Hydroxyethylation: Addition of a hydroxyethyl group using appropriate reagents and catalysts.
Urea Formation: Reaction of isopropyl and methylurea derivatives under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these reactions to achieve high yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea can be compared with similar compounds such as:
- 1-{2-[cyclopropyl(2-hydroxyethyl)amino]acetyl}imidazolidin-2-one
- 1-(2-Cyclopropyl-2-hydroxyethyl)-3-[2-(dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-methylurea
- 1-(2-Cyclopropyl-2-hydroxyethyl)-1-methyl-3-[2-(3-pyridinyl)ethyl]urea
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(2-cyclopropyl-2-hydroxyethyl)-1-methyl-3-propan-2-ylurea |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)11-10(14)12(3)6-9(13)8-4-5-8/h7-9,13H,4-6H2,1-3H3,(H,11,14) |
InChI Key |
XHZAGFKGMQISCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C)CC(C1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-((3aS,4R,6R,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14900921.png)
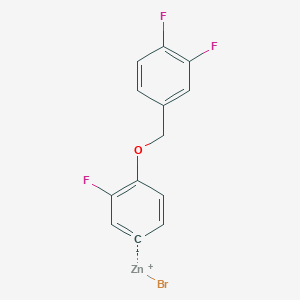
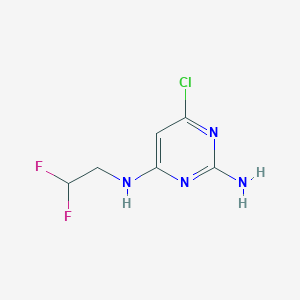
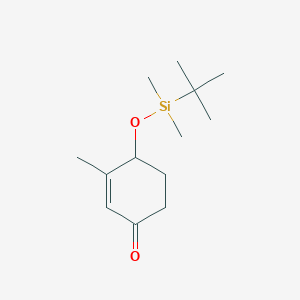
![3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14900946.png)
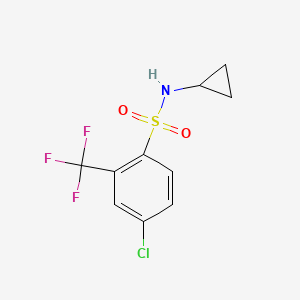


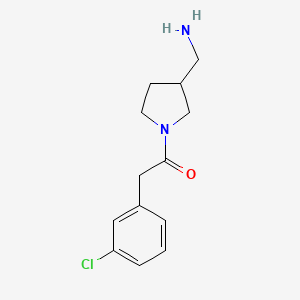
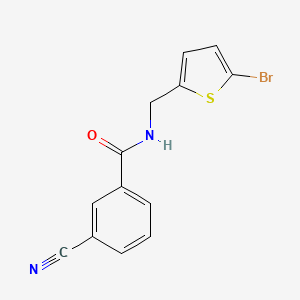
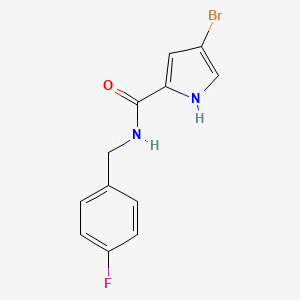
![3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14900988.png)

